Cas no 1330166-13-6 (Almotriptan Dimer Impurity)

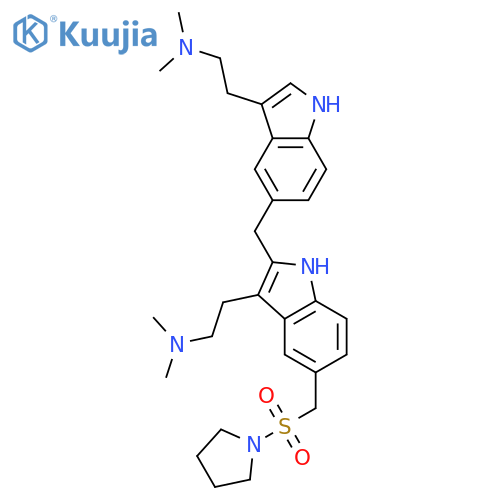

Almotriptan Dimer Impurity structure

商品名:Almotriptan Dimer Impurity

Almotriptan Dimer Impurity 化学的及び物理的性質

名前と識別子

-

- Almotriptan Dimer Impurity

- 2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine

- AlmotriptanDimerImpurity

- U9US7T5ZRK

- UNII-U9US7T5ZRK

- Almotriptan N-Dimer Impurity

- 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine

- 1330166-13-6

- Almotriptan malate impurity B [EP IMPURITY]

- Almotriptan dimer

- 1H-Indole-3-ethanamine, 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-N,N-dimethyl-5-((1-pyrrolidinylsulfonyl)methyl)-

- 2-((3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methyl)-N,N-dimethyl-5-((1-pyrrolidinylsulfonyl)methyl)-1H-indole-3-ethanamine

- DTXSID00746976

- 2-(2-((3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methyl)-5-((pyrrolidine-1-sulfonyl)methyl)-1H-indol-3-yl)-N,N-dimethylethan-1-amine

-

- インチ: InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3

- InChIKey: VDRAYCJVAGIHOY-UHFFFAOYSA-N

- ほほえんだ: CN(C)CCc1c[nH]c2c1cc(cc2)Cc3c(c4cc(ccc4[nH]3)CS(=O)(=O)N5CCCC5)CCN(C)C

計算された属性

- せいみつぶんしりょう: 535.29800

- どういたいしつりょう: 535.29809674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 38

- 回転可能化学結合数: 11

- 複雑さ: 855

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: >81°C (dec.)

- ふってん: 745.8±70.0 °C at 760 mmHg

- フラッシュポイント: 404.9±35.7 °C

- ようかいど: DMSO (Slightly), Methanol (Slightly)

- あんていせい: Hygroscopic

- PSA: 83.82000

- LogP: 5.39250

- じょうきあつ: 0.0±2.5 mmHg at 25°C

Almotriptan Dimer Impurity セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

Almotriptan Dimer Impurity 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-481725-0.5 mg |

Almotriptan Dimer Impurity, |

1330166-13-6 | 0.5 mg |

¥3,610.00 | 2023-07-11 | ||

| TRC | A575215-5mg |

Almotriptan Dimer Impurity |

1330166-13-6 | 5mg |

$ 1935.00 | 2023-09-09 | ||

| TRC | A575215-.5mg |

Almotriptan Dimer Impurity |

1330166-13-6 | .5mg |

$ 247.00 | 2023-04-19 | ||

| A2B Chem LLC | AE38123-10mg |

Almotriptan Dimer Impurity |

1330166-13-6 | 10mg |

$3925.00 | 2024-04-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481725-0.5mg |

Almotriptan Dimer Impurity, |

1330166-13-6 | 0.5mg |

¥3610.00 | 2023-09-05 | ||

| TRC | A575215-0.5mg |

Almotriptan Dimer Impurity |

1330166-13-6 | 0.5mg |

$ 215.00 | 2023-02-03 | ||

| TRC | A575218-10mg |

Almotriptan N-Dimer Impurity |

1330166-13-6 | 10mg |

$ 1499.00 | 2023-04-19 | ||

| TRC | A575218-1mg |

Almotriptan N-Dimer Impurity |

1330166-13-6 | 1mg |

$ 190.00 | 2023-04-19 | ||

| A2B Chem LLC | AE38123-1mg |

Almotriptan Dimer Impurity |

1330166-13-6 | 1mg |

$1238.00 | 2024-04-20 |

Almotriptan Dimer Impurity 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

1330166-13-6 (Almotriptan Dimer Impurity) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量